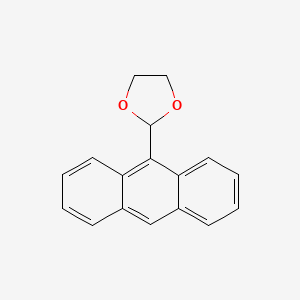
1,3-Dioxolane, 2-(9-anthracenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(9-anthracenyl)- is an organic compound with the molecular formula C17H14O2 It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 9-anthracenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(9-anthracenyl)- can be synthesized through the condensation of 9-anthracenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(9-anthracenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene, etc.
Scientific Research Applications
1,3-Dioxolane, 2-(9-anthracenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(9-anthracenyl)- involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity due to the absence of the anthracenyl group.
1,3-Dioxolane: The parent compound without the anthracenyl substitution, used primarily as a solvent and in polymer synthesis.
Anthracene: A polycyclic aromatic hydrocarbon with significant fluorescence properties, used in organic electronics and as a precursor for dyes.
Uniqueness
1,3-Dioxolane, 2-(9-anthracenyl)- is unique due to the combination of the dioxolane ring and the anthracenyl group, which imparts both stability and reactivity. This dual functionality makes it a valuable compound in various applications, from organic synthesis to materials science.
Properties
CAS No. |
4764-28-7 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-anthracen-9-yl-1,3-dioxolane |
InChI |
InChI=1S/C17H14O2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)16(14)17-18-9-10-19-17/h1-8,11,17H,9-10H2 |
InChI Key |
RDPZFVZDKKOOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
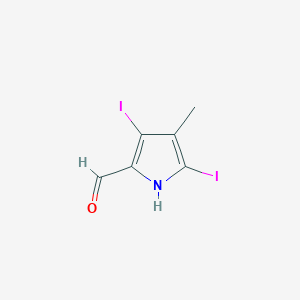
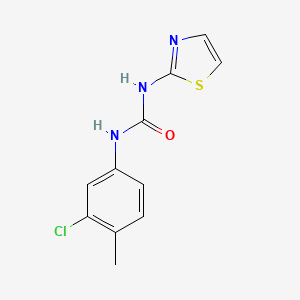
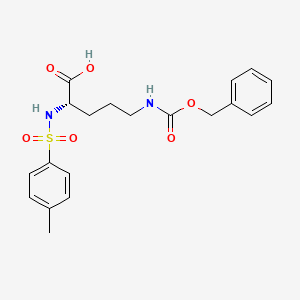
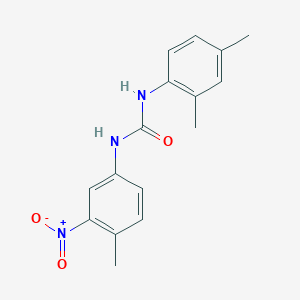
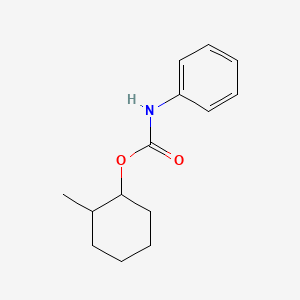
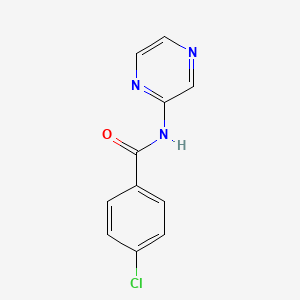
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)

